Tin(II) fluorophosphate

Descripción general

Descripción

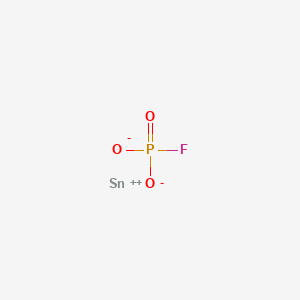

Tin(II) fluorophosphate, also known as stannous fluorophosphate, is a compound with the molecular formula FO3PSn and a molecular weight of 216.679 . It is a white powder that is slightly soluble in water . It is used in various applications, including in the manufacture of chemicals .

Synthesis Analysis

Tin(II) fluorophosphate glasses can be synthesized via centrifugal Forcespinning . This process involves using a TFP glass with a low glass transition temperature and the melt processing capability of Forcespinning . The synthesis and elemental analytical characterization present important and critical challenges due to the inevitable losses of fluoride during melting or annealing .Molecular Structure Analysis

The structure of tin fluorophosphate glasses and their low melting point properties have attracted a great deal of attention recently . The structural feature of tin fluorophosphate glasses includes the high ratio between non-bridging and bridging oxygen, occupation of fluorine in two different chemical states (F–P and F–Sn), two types of Sn-containing building blocks (preferably Sn–O 2 F and secondary Sn–F 2 O) and P atoms (P–O 3 F structural units) .Chemical Reactions Analysis

Tin(II) exists as the complex ion [SnCl4]2− and tin(IV) as the complex ion [SnCl6]2− . Aqueous ammonia precipitates white Sn(OH)2 and white Sn(OH)4 with tin(II) and tin(IV), respectively . Sodium hydroxide also precipitates the hydroxides .Physical And Chemical Properties Analysis

Tin(II) fluorophosphate is a white powder that is slightly soluble in water . It exhibits excellent thermal stability after thermal post-treatment at 300 °C . The glass transition temperature of the thermally treated fibers increased by 100 °C compared to the bulk material .Aplicaciones Científicas De Investigación

1. Solar Energy Applications

Tin(II) fluorophosphate glasses have been studied for their potential in solar cell applications. These low melting point glasses can effectively host rare earth metals for photon conversion, crucial in solar energy harvesting. Studies show that these glasses exhibit high durability, essential for long-term solar energy applications (York-Winegar et al., 2013).

2. Luminescent Features for Optoelectronic Devices

Tin fluorophosphate glasses demonstrate unique luminescent properties, making them suitable for use in optoelectronic devices. Research indicates that altering the SnO/SnF2 molar ratios in these glasses can generate white light, which is valuable for applications in light-emitting devices (Wang et al., 2018).

3. Materials Science: Gas Sensing and Catalysis

The study of tin oxide, closely related to tin fluorophosphate, highlights its applications in gas sensing materials, oxidation catalysts, and transparent conductors. The dual valency of Sn in these compounds is key to their functionality in these applications (Batzill & Diebold, 2005).

4. Fiber Production for Catalysis and Filtration

Tin fluorophosphate (TFP) glass fibers, produced via melt state centrifugal Forcespinning, demonstrate potential for high-temperature catalysis and chemical filtration applications. These fibers exhibit enhanced thermal stability and increased glass transition temperatures, beneficial for such applications (Fang et al., 2014).

5. Energy Storage: Lithium-Ion Batteries

Tin fluorophosphate has been explored as an anode material for lithium-ion batteries. Synthesized Sn3F3PO4 showed promising electrochemical performance, indicating its potential in enhancing the capacity and lifespan of lithium-ion batteries (Bouazza et al., 2012).

6. Polymer Composite Applications

Research on tin fluorophosphate glass-polyethylene (TFPPE) hybrids using MAS NMR has provided insights into their structural and morphological dynamics. The findings suggest potential applications of TFPPE hybrids in diverse areas, possibly including advanced materials and coatings (Tischendorf et al., 2002).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

fluoro-dioxido-oxo-λ5-phosphane;tin(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/FH2O3P.Sn/c1-5(2,3)4;/h(H2,2,3,4);/q;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIQLCYCKKROENE-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])F.[Sn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FO3PSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660262 | |

| Record name | fluoro-dioxido-oxo-lambda5-phosphane;tin(2+) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tin(II) fluorophosphate | |

CAS RN |

52262-58-5 | |

| Record name | fluoro-dioxido-oxo-lambda5-phosphane;tin(2+) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B3029007.png)

![Ethanone, 1-[9-ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]-, 1-(O-acetyloxime)](/img/structure/B3029016.png)

![(S)-2-[[(1R,2R)-2-Aminocyclohexyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide](/img/structure/B3029018.png)